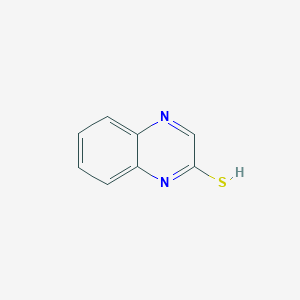

quinoxaline-2-thiol

Description

Significance of the Quinoxaline (B1680401) Scaffold in Contemporary Chemistry

The quinoxaline scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is recognized as a "privileged structure" in medicinal chemistry. mdpi.combenthamscience.com This designation stems from its ability to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.comresearchgate.net The nitrogen atoms within the pyrazine ring act as hydrogen bond acceptors and can significantly influence the molecule's interaction with proteins and enzymes. mdpi.com This inherent versatility has established the quinoxaline framework as a fundamental building block in the design and development of new chemical entities. rsc.org

The synthesis of quinoxaline derivatives dates back to 1884, with the work of Körner and Hinsberg who developed a condensation reaction between o-phenylenediamine (B120857) and 1,2-dicarbonyl compounds. mdpi.comencyclopedia.pub This classical method laid the groundwork for quinoxaline chemistry. mtieat.org Over the past two decades, significant advancements have been made in the synthesis of quinoxaline derivatives, with a focus on functional group tolerance, product variation, and the use of selective catalysis. mdpi.com Modern synthetic strategies have evolved to include more environmentally friendly and efficient methods, reflecting the broader trends in green chemistry. mtieat.org

The applications of quinoxaline derivatives are extensive and diverse, spanning medicine, agriculture, and materials science. mdpi.comwisdomlib.orgingentaconnect.com In the realm of medicine, these compounds have demonstrated a wide range of biological activities. mdpi.comrsc.org

Table 1: Reported Biological Activities of Quinoxaline Derivatives

| Biological Activity | References |

|---|---|

| Anticancer | mdpi.comrsc.orgmdpi.comresearchgate.netnih.gov |

| Antiviral | mdpi.comresearchgate.netrsc.orgnih.gov |

| Antibacterial | mdpi.combenthamscience.comnih.gov |

| Antifungal | mdpi.combenthamscience.comnih.gov |

| Anti-inflammatory | mdpi.comrsc.orgijpsonline.com |

| Antimalarial | mdpi.comrsc.org |

| Anticonvulsant | rsc.orgnih.gov |

| Antidepressant | mdpi.comrsc.org |

| Antiprotozoal | benthamscience.com |

Beyond their medicinal uses, quinoxalines are integral components in various technological applications. They are utilized as dyes, fluorescent materials, organic semiconductors, and in the development of organic light-emitting diodes (OLEDs) and solar cells. rsc.orgmdpi.comresearchgate.net In agriculture, certain quinoxaline derivatives serve as insecticides, herbicides, and fungicides. mdpi.comwisdomlib.org

Historical Context and Evolution of Quinoxaline Chemistry

Rationale for Focused Research on Quinoxaline-2-thiol and its Derivatives

The specific focus on this compound and its derivatives is driven by the unique reactivity and potential for novel molecular designs conferred by the thiol group. The presence of this functional group allows for a variety of chemical modifications, such as the Michael reaction, which can be used to synthesize a range of new compounds with tailored properties. researchgate.net For instance, the reaction of 3-phenylquinoxaline-2(1H)-thione with acrylic acid is a key step in producing novel propanamide derivatives. researchgate.net

Furthermore, derivatives of this compound have shown significant biological promise. Research has highlighted the antifungal and anti-inflammatory properties of compounds like 3-hydrazinothis compound (B1673409). ijpsonline.comnih.gov Studies have demonstrated its effectiveness against various Candida species, in some cases surpassing that of established antifungal agents like Amphotericin B. nih.gov The anti-inflammatory effects have also been shown to be comparable to diclofenac (B195802) in animal models. ijpsonline.com This demonstrated bioactivity provides a strong rationale for continued and focused investigation into this class of compounds.

Scope and Objectives of Academic Investigations concerning this compound

Academic investigations into this compound and its derivatives are multifaceted, with several key objectives. A primary goal is the synthesis and characterization of novel derivatives to expand the chemical space and explore structure-activity relationships (SAR). researchgate.netwisdomlib.org Researchers aim to develop efficient and environmentally friendly synthetic protocols for these compounds. researchgate.net

A significant portion of the research is dedicated to evaluating the biological activities of these newly synthesized compounds. researchgate.netwisdomlib.org This includes in vitro and in vivo studies to determine their efficacy as antimicrobial, antifungal, anti-inflammatory, and anticancer agents. researchgate.netijpsonline.comnih.gov For example, studies on 3-hydrazinothis compound have aimed to assess its fungicidal effects against Candida and its efficacy in animal models of oral candidiasis. nih.gov Another objective is to understand the mechanism of action of these compounds, such as the inhibition of DNA synthesis in fungal cells.

Furthermore, there is a growing interest in the synergistic effects of combining this compound derivatives with other therapeutic agents to enhance efficacy and combat drug resistance. tandfonline.com The overarching goal of these academic pursuits is to develop new and effective therapeutic agents and functional materials based on the this compound scaffold. researchgate.netwisdomlib.org

Structure

3D Structure

Properties

IUPAC Name |

quinoxaline-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQXGZFDGDSRIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=CC(=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Derivatization Strategies for Quinoxaline 2 Thiol

Classical and Conventional Synthetic Routes to Quinoxalines and their Sulfur Analogs

Traditional methods for constructing the quinoxaline (B1680401) framework have been well-established for decades and primarily rely on condensation and substitution reactions. These foundational strategies remain relevant for the synthesis of quinoxaline-2-thiol and its precursors.

The most classic and widely adopted method for quinoxaline synthesis is the condensation reaction between a 1,2-arylenediamine and a 1,2-dicarbonyl compound. mtieat.orgthieme-connect.denih.gov This reaction typically proceeds by forming a dihydropyrazine (B8608421) intermediate, which then undergoes spontaneous or catalyzed oxidation to the aromatic quinoxaline ring. nih.govresearchgate.net While this method is general for quinoxalines, its application to the direct synthesis of this compound requires specialized dicarbonyl precursors.

A modern adaptation of this classical approach involves the use of α-oxosulfines, which serve as effective surrogates for 1,2-dicarbonyl compounds. In a notable development, phenacyl sulfoxides bearing a 1-methyl-1H-tetrazole group have been used as stable precursors that generate α-oxosulfines in situ via thermolysis. researchgate.netthieme-connect.com These intermediates then react with o-arylenediamines in a one-pot procedure involving carbophilic addition, elimination, and intramolecular cyclization to afford quinoxaline-2-thiols in moderate to good yields. researchgate.netthieme-connect.comdntb.gov.uaresearchgate.net This method provides a direct and strategic route to the target thiol from readily available starting materials. thieme-connect.com

Table 1: Synthesis of this compound via Condensation of o-Phenylenediamine (B120857) with an α-Oxosulfine Precursor thieme-connect.com Interactive table available in the original article.

| Dicarbonyl Precursor | Amine | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 2-[(1-methyl-1H-tetrazol-5-yl)sulfinyl]-1-phenylethan-1-one | 1,2-Diaminobenzene | 1,4-Dioxane | 80 | 2 | 3-Phenylthis compound (B1229018) | 82 |

| 2-[(1-methyl-1H-tetrazol-5-yl)sulfinyl]-1-(4-chlorophenyl)ethan-1-one | 1,2-Diaminobenzene | 1,4-Dioxane | 80 | 2 | 3-(4-Chlorophenyl)this compound | 85 |

Nucleophilic aromatic substitution (SNAr) on a pre-formed quinoxaline ring is a powerful and versatile strategy for introducing the thiol functionality. arabjchem.org This method typically involves the reaction of a 2-haloquinoxaline, most commonly 2-chloroquinoxaline (B48734), with a sulfur-containing nucleophile. The reactivity of the quinoxaline ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the nitrogen atoms. thieme-connect.demdpi.com

A variety of sulfur reagents can be employed for this transformation. Common nucleophiles include sodium hydrosulfide (B80085) (NaSH), sodium sulfide (B99878) (Na₂S), thiourea (B124793), and dithiocarbamate (B8719985) salts. thieme-connect.commdpi.com For instance, the reaction of 2-chloro-3-methylquinoxaline (B189447) with NaSH or thiourea effectively yields 3-methylthis compound (B109401). thieme-connect.commdpi.com Another approach involves the thionation of the corresponding quinoxalin-2-one using reagents like phosphorus pentasulfide, which converts the carbonyl group into a thiocarbonyl group. thieme-connect.commdpi.com These substitution reactions are fundamental in derivatizing the quinoxaline core. mdpi.com

Table 2: Synthesis of this compound Derivatives via Nucleophilic Substitution Interactive table available in the original article.

| Quinoxaline Substrate | Sulfur Nucleophile | Conditions | Product | Ref |

|---|---|---|---|---|

| 2-Chloro-3-methylquinoxaline | NaSH | - | 3-Methylthis compound | thieme-connect.commdpi.com |

| 2-Chloro-3-methylquinoxaline | Thiourea | - | 3-Methylthis compound | thieme-connect.commdpi.com |

| 2,3-Dichloroquinoxaline (B139996) | Benzylamine, then NaSH | Sequential reaction | 3-(Benzylamino)this compound | udayton.edu |

Condensation Reactions of 1,2-Arylenediamines with Dicarbonyl Precursors

Modern and Green Chemistry Approaches in this compound Synthesis

In response to the growing need for sustainable chemical manufacturing, modern synthetic methods focus on improving efficiency, reducing waste, and utilizing environmentally benign conditions. ijirt.orgnih.gov These green chemistry principles have been successfully applied to the synthesis of this compound.

One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of time, resource, and energy efficiency. mdpi.comrsc.org Several one-pot methods for this compound have been developed.

A notable example is a three-component oxidative condensation of acetophenones, o-phenylenediamines, and elemental sulfur in dimethyl sulfoxide (B87167) (DMSO), using piperidine (B6355638) as a catalyst. researchgate.net This approach allows for the direct construction of 3-arylquinoxaline-2-thiones from simple starting materials in a single step. researchgate.net Similarly, the reaction of acenaphthylene-1,2-dione with 3,4-diaminobenzenethiol (B1600230) represents a facile procedure for synthesizing acenaphtho[1,2-b]quinoxaline-9-thiol derivatives. The synthesis from α-halo ketones and o-phenylenediamine in water is another efficient one-pot strategy that avoids the need for any catalyst. rsc.orgresearchgate.net

The use of light as a clean energy source and the avoidance of toxic heavy metals are hallmarks of modern green synthesis. mtieat.org Photoinduced reactions provide a powerful tool for constructing complex molecules under mild conditions. The synthesis of 2-thiolated quinoxaline derivatives has been achieved through the photoinduced radical cyclization of o-diisocyanoarenes with thiols. mtieat.orgresearchgate.net This method avoids metal catalysts and proceeds with high conversion under ambient conditions. researchgate.net

Metal-free protocols are highly sought after to prevent product contamination and reduce environmental impact. rsc.org Several such strategies have been reported for quinoxaline synthesis. These include using inexpensive and environmentally friendly reagents like iodine or N-bromosuccinimide (NBS) as both a bromine source and an oxidant in aqueous media. rsc.orgrsc.org Another innovative metal-free approach involves the tandem nitrosation and cyclization of N-aryl cyanoacetamides using tert-butyl nitrate (B79036) as the nitrogen source to produce quinoxalin-2(1H)-ones, which can be subsequently converted to the thiol derivative. tandfonline.com

Table 3: Examples of Modern Metal-Free Synthetic Approaches Interactive table available in the original article.

| Strategy | Reactants | Conditions | Product Type | Ref |

|---|---|---|---|---|

| Photoinduced Cyclization | o-Diisocyanoarene, Thiol | hν (light) | 2-Thiolated quinoxaline | mtieat.orgresearchgate.net |

| Oxidative Cyclization | o-Phenylenediamine, Phenacyl bromide | Water, 80°C, Catalyst-free | Quinoxaline | rsc.orgresearchgate.net |

| Tandem Nitrosation/Cyclization | N-Aryl cyanoacetamide, tert-Butyl nitrate | Cs₂CO₃/AcOH buffer | Quinoxalin-2(1H)-one | tandfonline.com |

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technology for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced reaction times compared to conventional heating. scielo.brajrconline.org The condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form quinoxalines is significantly enhanced by microwave irradiation, sometimes in solvent-free systems or on solid supports like acidic alumina. scielo.brfrontiersin.orgsemanticscholar.org While specific examples for this compound are less common, the general applicability of MAOS to quinoxaline synthesis suggests its potential for this scaffold, particularly in nucleophilic substitution reactions on 2-chloroquinoxalines. udayton.edu

Performing reactions in water as a solvent is a primary goal of green chemistry, as it is non-toxic, non-flammable, and inexpensive. ijirt.orgacademie-sciences.fr Several quinoxaline syntheses have been successfully adapted to aqueous media. researchgate.net The catalyst-free condensation of o-phenylenediamines with α-halo ketones in water at 80°C is a prime example of a green, one-pot synthesis of quinoxalines. rsc.orgresearchgate.net Furthermore, using catalysts like cerium(IV) ammonium (B1175870) nitrate (CAN) in water allows for the efficient synthesis of quinoxaline derivatives at room temperature. mdpi.comchim.it These aqueous methods provide environmentally benign pathways to the quinoxaline core, which can then be functionalized to yield this compound.

Catalytic Synthesis using Recyclable Catalysts

The development of green and sustainable chemical processes has spurred research into the use of recyclable catalysts for the synthesis of quinoxaline scaffolds. mdpi.com These catalysts offer significant advantages, including reduced environmental impact, lower costs, and simplified product purification. mdpi.comdergipark.org.tr Various heterogeneous and reusable catalytic systems have been successfully employed for quinoxaline synthesis, typically through the condensation reaction of 1,2-diamines and 1,2-dicarbonyl compounds.

Several types of recyclable catalysts have proven effective:

Solid Acid Catalysts : Materials such as silica-bonded S-sulfonic acid (SBSSA), TiO2 nanoparticles, and alumina-supported heteropolyoxometalates have been utilized. nih.govkoreascience.krnih.gov SBSSA, prepared from the reaction of 3-mercaptopropylsilica and chlorosulfonic acid, efficiently catalyzes the synthesis of quinoxalines at room temperature and can be reused multiple times without a significant loss in activity. nih.gov Similarly, nano-TiO2 has been demonstrated as an efficient and recyclable catalyst for this transformation. koreascience.kr

Nanocomposites and Nanoparticles : A g-C3N4/Ni nanocomposite has been developed as a highly efficient, low-cost, and recyclable heterogeneous catalyst. mdpi.com The deposition of metal nanoparticles like nickel onto g-C3N4 enhances its catalytic activity. mdpi.com Other systems, such as SnO2 nanoparticles in an aqueous medium and nano copper stabilized on alumina, also provide high yields, short reaction times, and easy catalyst recovery. researchgate.net

Ionic Liquids : Dicationic ionic liquids have been designed as task-specific catalysts that are effective in water at room temperature. ijcce.ac.ir This approach offers high product yields and allows for the catalyst to be reused several times. ijcce.ac.ir

Phosphate-Based Fertilizers : In a novel application of readily available materials, mineral fertilizers like mono-ammonium phosphate (B84403) (MAP), di-ammonium phosphate (DAP), and triple-super phosphate (TSP) have been used as effective heterogeneous catalysts. mdpi.comdergipark.org.tr These catalysts function at ambient temperatures and can be recycled for up to six cycles while maintaining their catalytic activity. dergipark.org.tr

Ion Exchange Resins : Resins like Amberlyst 15 have been employed as multiphase catalysts, particularly in sunlight-catalyzed multicomponent reactions, highlighting a green and sustainable route for producing quinoxaline derivatives. mdpi.com

Table 1: Performance of Various Recyclable Catalysts in Quinoxaline Synthesis

| Catalyst | Substrates | Solvent | Conditions | Yield (%) | Recyclability | Reference |

|---|---|---|---|---|---|---|

| Dicationic Ionic Liquid | 1,2-diketone, 1,2-diaminobenzene | Water | Room Temp. | High | Several times | ijcce.ac.ir |

| g-C3N4/Ni Nanocomposite | 1,2-diamines, 1,2-dicarbonyls | Not specified | Not specified | High | Recyclable | mdpi.com |

| Silica Bonded S-Sulfonic Acid (SBSSA) | 1,2-diamino compounds, 1,2-dicarbonyl compounds | Not specified | Room Temp. | High | Several times | nih.gov |

| SnO2 Nanoparticles | 1,2-phenylenediamine, 1,2-diketones | Water | Room Temp. | 85-88 | Up to 3 cycles | |

| Cubic Cu2O | o-phenylenediamines, α-bromo ketones | Aqueous Medium | Not specified | High | Up to 6 cycles | researchgate.net |

| Phosphate Fertilizers (MAP, DAP, TSP) | Aryl-1,2-diamine, Benzil | Ethanol (B145695) | Ambient Temp. | Excellent | Up to 6 cycles | dergipark.org.tr |

| Alumina-Supported Heteropolyoxometalates | o-phenylenediamine, Benzil | Toluene | Room Temp. | 92 | Several cycles | nih.gov |

Novel Synthetic Strategies for this compound and Related Thiol/Thione Structures

Beyond traditional condensation reactions, novel synthetic strategies have been developed to provide more direct and efficient access to this compound and its structural analogs. These methods often offer milder reaction conditions and improved yields.

A notable and efficient modern strategy for synthesizing quinoxaline-2-thiols involves the reaction of α-oxosulfines with o-arylenediamines. researchgate.netresearchgate.netthieme-connect.com This method provides a direct and simple route to the desired products in moderate to good yields (often 60-85%).

The reaction mechanism proceeds through several key steps: researchgate.netthieme-connect.com

Generation of α-Oxosulfines : The process begins with the thermolytic elimination of phenacyl sulfoxides, which bear a leaving group such as 1-methyl-1H-tetrazole, to generate highly reactive α-oxosulfine intermediates. researchgate.netthieme-connect.com

Carbophilic Addition : The generated sulfine (B13751562) undergoes a site-selective carbophilic addition by the o-arylenediamine. researchgate.netthieme-connect.com

Ring Closure : Subsequent intramolecular nucleophilic addition and dehydration-condensation steps lead to the formation of the this compound ring system. researchgate.netthieme-connect.com

This approach is advantageous due to its directness, operational simplicity, and avoidance of harsh reagents or metal catalysts. researchgate.net

The quinoxaline-2-thione scaffold is a versatile synthetic intermediate, largely due to the reactivity of its thione group. thieme-connect.comthieme-connect.com This functional group serves as a synthetic handle for a variety of transformations, enabling the creation of a diverse library of quinoxaline derivatives. thieme-connect.comnih.govresearchgate.net

Key derivatization pathways include:

S-Alkylation and S-Acylation : The sulfur atom can act as a nucleophile, readily reacting with electrophiles. For example, S-alkylation with alkyl halides or S-acylation can be performed to introduce various side chains, leading to the formation of 2-(alkylthio)quinoxalines and related compounds.

Nucleophilic Aromatic Substitution : The thione group can be transformed into a good leaving group, facilitating aromatic substitution reactions at the C2-position. thieme-connect.com

Oxidation : The thione can be oxidized to form the corresponding sulfoxide or sulfone, altering the electronic properties and potential biological activity of the molecule.

Reduction : Reduction of the thione group can yield the corresponding thiol, although the thione tautomer is generally more stable.

These functionalization strategies are crucial for exploring structure-activity relationships and developing new compounds for various applications. thieme-connect.comthieme-connect.com

The diversification of the this compound structure is achieved by introducing a wide array of functional groups onto the core scaffold. This can be accomplished either by using substituted starting materials or by post-synthesis modification of the quinoxaline ring.

Methods for structural diversification include:

Use of Substituted o-Phenylenediamines : Starting with o-phenylenediamines that bear electron-donating or electron-withdrawing groups allows for the synthesis of quinoxaline derivatives with specific substituents on the benzene (B151609) portion of the ring system. nih.gov

Multicomponent Reactions : Three-component reactions involving o-phenylenediamines, aryl ketones, and elemental sulfur, often catalyzed by a base like piperidine, provide a convenient route to 3-arylquinoxaline-2-thiones. nih.govlqdtu.edu.vn This approach can be extended to higher homologs of acetophenones to yield 2,3-di-C-substituted quinoxalines. nih.gov

Nucleophilic Substitution on Dihaloquinoxalines : Starting from 2,3-dichloroquinoxaline, sequential or simultaneous nucleophilic substitution with various thiols or amines can produce a wide range of symmetrically and asymmetrically 2,3-disubstituted quinoxalines. mdpi.com This allows for the introduction of thioether, amino, and other functional groups. mdpi.comresearchgate.net

Annulation of Heterocyclic Rings : The quinoxaline scaffold can be fused with other heterocyclic rings. For instance, reacting 2-chloro-3-hydrazinylquinoxaline (B1333903) with various reagents can lead to the formation of researchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-a]quinoxaline derivatives, which possess a distinct chemical profile. nih.gov

Functionalization of the Thione Group for Diverse Quinoxaline Derivatives

Spectroscopic and Chromatographic Characterization of Synthesized this compound Compounds

The structural elucidation and purity assessment of synthesized this compound and its derivatives rely on a combination of spectroscopic and chromatographic techniques.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. For the thione tautomer, characteristic bands for N-H stretching are observed around 3120-3200 cm⁻¹. rsc.org The C=N stretching vibration typically appears in the 1630-1560 cm⁻¹ region. mdpi.com A weak or undetected S-H absorption band further supports the predominance of the thione over the thiol tautomer in the solid state. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for detailed structural analysis. In ¹H NMR spectra recorded in DMSO-d₆, aromatic protons of the quinoxaline ring typically resonate as multiplets in the δ 7.0-8.0 ppm range. The proton of the N-H group appears as a broad singlet at a downfield chemical shift, while the S-H proton of the thiol tautomer, if present, can be observed at a very high chemical shift (e.g., δ 14 ppm). rsc.org ¹³C NMR spectra provide confirmation of the carbon skeleton, with the C=S carbon of the thione group appearing at a characteristic downfield position (e.g., δ 169.0 ppm). acs.org

Mass Spectrometry (MS) : Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is used to confirm the molecular formula of the synthesized compounds by providing a highly accurate measurement of the molecular weight. nih.govthieme-connect.com

Chromatographic Methods : Techniques such as Thin Layer Chromatography (TLC) are routinely used to monitor the progress of reactions. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of the final products and for their separation and quantification.

Table 2: Example Spectroscopic Data for this compound Derivatives and Precursors

| Compound | Technique | Characteristic Signals (δ in ppm for NMR, ν in cm⁻¹ for IR) | Reference |

|---|---|---|---|

| 2,3-Quinoxalinedithiol | ¹H NMR (DMSO-d₆) | S-H proton at δ 14 ppm. | rsc.org |

| 3-(Benzylamino)quinoxaline-2(1H)-thione | ¹H NMR | δ 4.71 (CH₂), 7.96 (NHCH₂), 14.33 (NHCS) | acs.org |

| 3-(Benzylamino)quinoxaline-2(1H)-thione | ¹³C NMR | δ 44.9 (CH₂), 152.3 (C=N), 169.0 (C=S) | acs.org |

| 2,3-Di(thio-4-chlorophenyl)quinoxaline | ¹H NMR (CDCl₃) | δ 7.66 (dd, 2H), 7.56 (d, 4H), 7.49 (dd, 2H), 7.43 (d, 4H) | mdpi.com |

| 2,3-Di(thio-4-chlorophenyl)quinoxaline | IR (KBr) | 1631 (C=N), 756, 625 (C-S stretching) | mdpi.com |

| 2-[(1-Methyl-1H-tetrazol-5-yl)sulfinyl]-1-(p-tolyl)ethan-1-one (Precursor) | ¹H NMR (CDCl₃) | δ 7.82 (d, 2H), 7.31 (d, 2H), 5.38 (d, 1H), 5.02 (d, 1H), 4.37 (s, 3H), 2.44 (s, 3H) | thieme-connect.com |

Coordination Chemistry of Quinoxaline 2 Thiol As a Ligand

Design and Synthesis of Quinoxaline-2-thiol-Based Heterodonor Ligands

The design of heterodonor ligands based on this compound is a strategic approach to create molecules with specific coordination preferences and functionalities. These ligands often combine the this compound moiety with other donor groups to achieve polydentate character, enabling the formation of stable chelate rings with metal ions. mjcce.org.mk

A common synthetic route to this compound involves the reaction of 2,3-dichloroquinoxaline (B139996) with a sulfur source like thiourea (B124793) in an ethanol (B145695) solvent. This method allows for the controlled introduction of the thiol group. Another efficient method is the reaction of phenacyl sulfoxides with o-arylenediamines, which proceeds through the generation of α-oxosulfines and subsequent cyclization to yield quinoxaline-2-thiols in good yields. The classical synthesis involving the condensation of o-phenylenediamine (B120857) with 1,2-dicarbonyl compounds can also be adapted to introduce the thiol functionality.

Further modifications to the this compound backbone can be made to synthesize more complex heterodonor ligands. For instance, introducing substituents on the quinoxaline (B1680401) ring or linking other coordinating groups to the thiol or nitrogen atoms can tailor the ligand's electronic and steric properties, influencing the geometry and stability of the resulting metal complexes. The versatility in synthesis allows for the creation of ligands designed for specific applications in areas such as catalysis and materials science. ijfans.orgmdpi.com

Complexation Reactions with Transition Metal Ions

This compound and its derivatives readily react with a variety of transition metal ions to form stable complexes. researchgate.net The coordination can occur through different modes, leading to a range of molecular architectures from simple mononuclear complexes to intricate coordination polymers. isca.in The specific outcome of the complexation reaction is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of counter-ions.

Formation of Silver(I) Complexes and Coordination Polymers

Silver(I) ions have a strong affinity for sulfur and nitrogen donor ligands, making them particularly well-suited for complexation with this compound. These reactions can lead to the formation of both discrete mononuclear or polynuclear complexes and extended coordination polymers. nih.govmdpi.com For example, the self-assembly of silver(I) nitrate (B79036) with 2-chloroquinoxaline (B48734) has been shown to produce both a monomeric complex, [Ag(2Cl-quinox)2(NO3)], and a polymeric complex, [Ag(2Cl-quinox)(NO3)]n. nih.gov In these structures, the quinoxaline derivative can act as a monodentate ligand. The formation of coordination polymers is often driven by bridging ligands or the interplay of argentophilic (Ag···Ag) interactions. acs.org

Investigation of Coordination Modes (e.g., N,S binding)

This compound is a versatile ligand capable of coordinating to metal centers in several ways. The most common coordination mode involves the nitrogen atom of the quinoxaline ring and the sulfur atom of the deprotonated thiol group (thiolate), forming a stable chelate ring. This N,S-bidentate chelation is a recurring motif in the coordination chemistry of this ligand. researchgate.net

In its thione tautomeric form, this compound can also coordinate as a monodentate ligand through the sulfur atom. Furthermore, the nitrogen atoms of the quinoxaline ring can also act as donor sites, leading to various binding possibilities. researchgate.net The specific coordination mode adopted depends on the metal ion's electronic preferences, the steric environment of the ligand, and the reaction conditions.

Chelation and Bridging Behavior of the Thiolate Moiety

The thiolate group of deprotonated this compound is a key player in its coordination chemistry, participating in both chelation and bridging. In its chelating role, the thiolate sulfur and a nearby quinoxaline nitrogen atom bind to the same metal center, forming a stable five- or six-membered ring. This mode of coordination enhances the stability of the resulting complex. nih.gov

The thiolate sulfur can also act as a bridging ligand, connecting two or more metal centers. This bridging behavior is crucial in the formation of polynuclear complexes and coordination polymers. The ability of the thiolate to bridge metal ions contributes to the structural diversity of metal-quinoxaline-2-thiol complexes, leading to the assembly of one-, two-, or three-dimensional networks. nih.gov

Structural Elucidation of Metal-Quinoxaline-2-thiol Complexes

The precise determination of the three-dimensional structure of metal-quinoxaline-2-thiol complexes is essential for understanding their properties and reactivity. X-ray diffraction is the most powerful technique for this purpose, providing detailed information about bond lengths, bond angles, coordination geometries, and intermolecular interactions. nih.gov

X-ray Diffraction Studies of Complex Geometries and Packing

Single-crystal X-ray diffraction studies have been instrumental in revealing the intricate structures of metal-quinoxaline-2-thiol complexes. jocpr.comresearchgate.net These studies have confirmed the various coordination modes of the ligand, including N,S-chelation and thiolate bridging. For example, the crystal structure of a nickel(II) complex with quinoxaline-2,3-dithiolate, [Ni(C8H4N2S2)2], shows a mononuclear complex where the nickel atom is coordinated to four sulfur atoms from two dithiolate ligands in a slightly distorted square planar geometry. researchgate.net

Electronic Structure Analysis in Coordination Compounds

The electronic structure of metal complexes containing quinoxaline-based ligands, including this compound, is a subject of detailed investigation, often employing a combination of spectroscopic techniques and theoretical calculations like Density Functional Theory (DFT). researchgate.net These studies are crucial for understanding the nature of metal-ligand bonding, charge distribution, and the reactivity of the complexes.

Analysis of related quinoxaline derivatives has shown that the frontier orbitals of these ligands possess substantial nitrogen character, with little evidence of sulfur character in these specific orbitals. researchgate.net This N-rich character of the frontier orbitals often dictates that metal bonding occurs preferentially through the quinoxaline nitrogen atoms. researchgate.netscirp.org

In complexes involving quinoxaline-dithiolene ligands, which are structurally related to this compound, the electronic structure is heavily influenced by the resonance between thiol and thione forms. rsc.org This can lead to enhanced electronic delocalization compared to reduced "tetrahydro" pyranopterin dithiolenes (PDTs) found in certain enzymes. rsc.org For instance, studies on a Tp*Mo(IV)O complex with a quinoxaline-substituted dithiolene ligand revealed an unusually intense charge transfer (CT) feature, highlighting the unique electronic properties imparted by the quinoxaline moiety. rsc.org

Theoretical calculations on various metal complexes provide deeper insights into their electronic properties. DFT calculations are used to optimize molecular geometries and to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). bendola.com The energy gap between the HOMO and LUMO is a key parameter for assessing the chemical reactivity of the complex.

| Complex Type | Transition (cm-1) | Molar Absorptivity (ε, M-1cm-1) | Assignment | Reference |

|---|---|---|---|---|

| Tp*MoIVO(pyrrolo-S2BMOQO) | 16,400 | 5,190 | Charge Transfer (CT) | rsc.org |

| Ag(2,3-bis(2-thienyl)quinoxaline)2NO3 | Analysis via Photoelectron Spectroscopy (PES) indicates frontier orbitals have substantial nitrogen character. | researchgate.netscirp.org | ||

| [Cu(pdt)2]- (pdt = pyrazine-dithiol) | UV-Vis-NIR spectroscopy combined with DFT reveals electronic properties. | hzdr.de |

Catalytic Applications of this compound Metal Complexes

While the primary focus of research on this compound has been on its synthesis and fundamental coordination chemistry, related quinoxaline-based Schiff base and salen-type complexes have demonstrated notable catalytic activity. These findings suggest a strong potential for this compound metal complexes to be applicable in catalysis.

Transition metal complexes derived from quinoxaline-based Schiff bases have been successfully employed as catalysts in various oxidation reactions. These studies often utilize environmentally benign oxidants like hydrogen peroxide. The catalytic performance is typically evaluated based on substrate conversion and product selectivity. For example, complexes have been tested for their ability to catalyze:

Phenol hydroxylation

Cyclohexane oxidation

Benzyl alcohol oxidation

The mechanism often involves the metal center acting as a template or active site for the reaction, with the quinoxaline ligand modulating the electronic and steric properties of the metal ion to enhance catalytic efficiency. The stability and versatility of Schiff base complexes make them good candidates for industrial applications in processes like oxygenation and hydrolysis.

| Reaction | Catalyst Type | Oxidant | Key Findings | Reference |

|---|---|---|---|---|

| Phenol Hydroxylation | Quinoxaline Schiff Base Metal Complex | H2O2 | Demonstrated catalytic potential for hydroxylating aromatic rings. | |

| Cyclohexane Oxidation | Quinoxaline Schiff Base Metal Complex | H2O2 | Active in the oxidation of aliphatic hydrocarbons. | |

| Benzyl Alcohol Oxidation | Quinoxaline Schiff Base Metal Complex | H2O2 | Effective in solvent-free oxidation of alcohols. |

The development of catalysts with high activity and selectivity remains a significant area of interest, and the unique electronic properties of the quinoxaline moiety make its derivatives, including this compound, promising candidates for designing novel metal complex catalysts. scirp.org

Applications of Quinoxaline 2 Thiol Derivatives in Advanced Materials Science

Organic Electronic Devices

The unique physicochemical properties of quinoxaline (B1680401) derivatives have positioned them as key building blocks in a variety of organic electronic devices. rsc.orgfrontiersin.org Their strong electron affinity and high thermal stability are particularly advantageous for creating efficient and durable components. researchgate.net

In the realm of lighting and displays, quinoxaline derivatives serve multiple roles in both Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs). beilstein-journals.orgresearchgate.net They are frequently used as electron-transporting materials (ETMs) and as host materials for phosphorescent emitters. researchgate.netgoogle.com The electron-deficient quinoxaline core facilitates efficient electron injection and transport, a critical factor for balancing charge carriers and achieving high device efficiency. d-nb.inforesearchgate.net Furthermore, their rigid structure can lead to a high glass transition temperature, which improves the thermal stability and operational lifetime of the device. google.com Donor-acceptor-donor (D-A-D) type molecules, where quinoxaline acts as the acceptor (A), have been synthesized and shown to be effective host materials for yellow phosphorescent OLEDs. researchgate.net

There is a significant demand for high-performance, air-stable n-type (electron-transporting) semiconductors for complementary logic circuits, a cornerstone of modern electronics. Quinoxaline derivatives are prime candidates to fill this role due to their intrinsically electron-deficient character. beilstein-journals.orgfrontiersin.org By incorporating electron-withdrawing groups or fusing the quinoxaline core with other aromatic structures, researchers can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is essential for efficient electron injection and transport. beilstein-journals.orgtandfonline.com For instance, introducing halogen substituents to quinoxaline-fused tetrathiafulvalene (B1198394) (TTF) derivatives has successfully converted them from p-type to n-type materials, achieving electron mobilities as high as 0.1 cm²/Vs. tandfonline.comacs.org Similarly, thiadiazoloquinoxaline-fused naphthalenediimides have been synthesized, exhibiting high electron affinities and yielding n-type OFETs with mobilities up to 0.03 cm²/(V·s). acs.org

Table 1: Performance of Selected Quinoxaline-Based n-type OFETs

| Compound Type | Electron Mobility (µe) | On/Off Ratio | Reference |

|---|---|---|---|

| Halogen-substituted quinoxaline-fused TTF | 0.1 cm²/Vs | Not specified | tandfonline.comacs.org |

| Thiadiazoloquinoxaline-fused naphthalenediimides | 0.03 cm²/(V·s) | 2 x 10⁵ | acs.org |

The quinoxaline scaffold is a key component in the design of advanced electroluminescent materials and fluorescent sensors. rsc.orgfrontiersin.orgnih.gov The intramolecular charge transfer (ICT) that can occur in donor-acceptor type quinoxaline derivatives often results in strong luminescence. researchgate.netnovapublishers.com This property is exploited in OLEDs where these derivatives can act as the light-emitting material. researchgate.net The emission color can be tuned by modifying the chemical structure. novapublishers.com Beyond displays, the sensitivity of their fluorescence to the local environment makes them excellent candidates for chemosensors. For example, a quinoxaline-based fluorescent sensor has been developed for the selective detection of mercury ions (Hg²⁺) in solution, demonstrating a "switch-off" response upon binding. nih.gov

Organic Field-Effect Transistors (OFETs) as n-type Semiconductors

Photovoltaic Systems

Quinoxaline-2-thiol derivatives are extensively used in photovoltaic systems due to their strong electron-accepting properties and their ability to be incorporated into polymers and small molecules with broad light absorption. beilstein-journals.orgresearchgate.netrsc.org

The development of non-fullerene acceptors (NFAs) has been a major breakthrough for organic solar cells (OSCs), and quinoxaline derivatives are at the forefront of this innovation. beilstein-journals.orgd-nb.info Their strong electron-withdrawing nature and tunable energy levels make them ideal replacements for traditional fullerene acceptors. researchgate.netd-nb.info Researchers have designed numerous quinoxaline-based NFAs that, when paired with suitable polymer donors like PM6, have achieved power conversion efficiencies (PCEs) over 17%. rsc.org Fine-tuning the central quinoxaline core or its side chains allows for optimization of the material's planarity and crystallinity, which directly impacts the solar cell's performance. rsc.org Unfused NFAs based on a quinoxaline core have also been developed, offering a route to high-performance, stable OSCs with lower production costs. researchgate.netfrontiersin.org Furthermore, quinoxaline units are incorporated as electron-accepting moieties into conjugated polymers used as either the donor or acceptor material in the active layer of OSCs, with some devices reaching PCEs of over 11%. researchgate.netresearchgate.netrsc.org

Table 2: Performance of Selected Organic Solar Cells Featuring Quinoxaline Derivatives

| Donor:Acceptor System | Role of Quinoxaline Derivative | Vₒ꜀ (V) | Jₛ꜀ (mA/cm²) | FF (%) | PCE (%) | Reference |

|---|---|---|---|---|---|---|

| PM6:Qx-BO-3 | Non-Fullerene Acceptor | Not Specified | Not Specified | Not Specified | 17.03 | rsc.org |

| J52:UF-Qx-Cl | Unfused Non-Fullerene Acceptor | Not Specified | Not Specified | Not Specified | 10.81 | researchgate.net |

In dye-sensitized solar cells (DSSCs), quinoxaline derivatives are employed as metal-free organic sensitizers. case.eduresearchgate.net These molecules, typically featuring a donor-π-acceptor (D-π-A) structure, use the electron-deficient quinoxaline unit as the acceptor or as part of the π-bridge. beilstein-journals.orgrsc.orgcase.edu This configuration facilitates efficient intramolecular charge transfer upon light absorption, followed by electron injection into the semiconductor (commonly Titanium dioxide, TiO₂) photoanode. case.eduresearchgate.net The performance of these dyes is highly dependent on their molecular engineering. For example, novel quinoxaline-based sensitizers have achieved PCEs ranging from 5.56% to as high as 12.5% in DSSCs, demonstrating that the quinoxaline unit is a promising component for creating highly efficient organic sensitizers. beilstein-journals.orgcase.edu

Table 3: Performance of Selected Dye-Sensitized Solar Cells with Quinoxaline-Based Sensitizers

| Dye Name | Vₒ꜀ (mV) | Jₛ꜀ (mA/cm²) | FF (%) | PCE (%) | Reference |

|---|---|---|---|---|---|

| RC-22 | Not Specified | Not Specified | Not Specified | 5.56 | case.edu |

| DSSC 66 | Not Specified | Not Specified | Not Specified | 4.36 | researchgate.net |

| Qx34 | 1050 | 16.3 | 77.1 | 13.2 | beilstein-journals.org |

| Qx43 | Not Specified | Not Specified | Not Specified | 12.5 | beilstein-journals.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Tetrathiafulvalene |

| Naphthalenediimide |

| Titanium dioxide |

| PM6 (Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl-5',7'-bis(2-ethylhexyl)benzo[1',2'-c:4',5'-c']dithiophene-4,8-dione))]) |

Organic Solar Cells (OSCs) as Non-Fullerene Acceptors and Polymer Components

Sensors and Electrochromic Devices

Quinoxaline derivatives have emerged as significant components in the development of high-performance sensors and electrochromic systems. researchgate.netresearchgate.net Their utility as chromophores is central to these applications, with research focused on manipulating their electron transport properties to enhance performance. researchgate.net

In the realm of sensor technology, quinoxaline derivatives show considerable promise for gas detection, environmental monitoring, and chemical sensing. qmul.ac.uk Furthermore, their ability to absorb and emit light in the near-infrared (NIR) region makes them particularly suitable for biosensing applications. qmul.ac.uk The NIR window allows for deeper tissue penetration and reduced auto-fluorescence, which can lead to greater sensitivity and accuracy in biological imaging and diagnostics. qmul.ac.uk

In electrochromic devices, materials change their color in response to an electrical voltage. Quinoxaline-based polymers have demonstrated notable performance in this area. For instance, polymers incorporating twisted substituents on the quinoxaline backbone have yielded devices with excellent electrochromic attributes, including high optical contrast (up to 70%), rapid response times (under 3 seconds), and good cycling stability. qmul.ac.uk A study on pyrrolo[1,2-α]quinoxaline-based materials demonstrated that modifying the electron-withdrawing strength of substituents directly impacts electrochemical activity and device stability. rsc.org Materials with a trifluoromethyl (CF3) group, a strong electron-withdrawing substituent, exhibited superior electrochemical activity and resulted in electrochromic devices with excellent reversibility and stability. rsc.org

Table 1: Performance of Quinoxaline-Based Electrochromic Materials

| Material/Device | Key Structural Feature | Optical Contrast (%) | Response Time (s) | Coloration Efficiency (cm²/C) | Stability | Source |

|---|---|---|---|---|---|---|

| Polymer Qx71/Qx72 | Twisted Substituents on Backbone | ~70 | <3 | >200 | Good | qmul.ac.uk |

Structure-Property Relationships in Materials Applications

The performance of this compound derivatives in materials science is intrinsically linked to their molecular structure. The ability to systematically modify the quinoxaline scaffold through careful molecular engineering is crucial for directing their self-assembly and fine-tuning their functional properties for specific applications in organic electronics. acs.orgrsc.org

The relationship between molecular geometry and material properties is a key area of investigation. For example, in a series of molecules based on pyrazino[2,3-g]quinoxaline (B3350192) units, a strategy was employed to create nonplanar conjugated segments. acs.org This nonplanar geometry helps to minimize unfavorable intermolecular fluorescent quenching in the solid state, leading to highly efficient waveguide fibers for optoelectronic nanodevices. acs.org The addition of long alkyl chains further allows for control over molecular packing, which is vital for creating ordered, crystalline microstructures. acs.org

The electronic nature of substituents plays a direct role in the optoelectronic properties of these materials. researchgate.net A clear demonstration of this is found in a study of pyrrolo[1,2-α]quinoxaline derivatives, where different substituents were attached to the core structure. rsc.org Enhancing the electron-withdrawing capability of the substituent, for instance by using a CF3 group instead of a methyl (CH3) group, was found to decrease the material's energy gap. rsc.org This lower energy gap corresponds to improved electrochemical activity, which is highly desirable for applications like electrochromic devices. rsc.org

Similarly, the introduction of specific atoms into the quinoxaline core can have a profound effect. Adding fluorine atoms to the quinoxaline moiety has been shown to be an effective strategy for fine-tuning optoelectronic properties, leading to significant improvements in the power conversion efficiency of organic solar cells. qmul.ac.uk The architecture of the polymer backbone is also critical. Studies on electrochromic polymers have revealed that a twisted backbone structure can lead to superior performance compared to a fused, more rigid structure, highlighting the strategic importance of molecular design in achieving high-performance materials. qmul.ac.uk These detailed structure-property insights are essential for the rational design of new quinoxaline-based materials with tailored functionalities. acs.org

Table 2: Effect of Substituents on Properties of Pyrrolo[1,2-α]quinoxaline Derivatives

| Compound | Substituent | Electron-Donating/Withdrawing Nature | Effect on Energy Gap | Resulting Electrochemical Activity | Source |

|---|---|---|---|---|---|

| CH3-PQ-TPA | Methyl (CH3) | Donating | Higher | Lower | rsc.org |

| PQ-TPA | Hydrogen (H) | Neutral | Intermediate | Intermediate | rsc.org |

Investigation of Biological Activities and Underlying Mechanisms of Quinoxaline 2 Thiol and Its Derivatives

Antimicrobial Activity Investigations (In Vitro Studies)

Quinoxaline-2-thiol and its derivatives have demonstrated a broad spectrum of antimicrobial activities in various in vitro studies. These compounds have been investigated for their efficacy against a range of pathogens, including bacteria and fungi, showcasing their potential as novel antimicrobial agents.

Antibacterial Efficacy Against Resistant Strains (e.g., Methicillin-Resistant Staphylococcus aureus (MRSA))

The emergence of antibiotic-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant global health threat. nih.govresearchgate.net In the search for new therapeutic options, quinoxaline (B1680401) derivatives have shown notable efficacy against various clinical strains of MRSA. nih.govresearchgate.net One derivative, 3-hydrazinothis compound (B1673409) (3HL), has exhibited promising antimicrobial properties against MRSA. bjbms.org

Studies have explored the minimum inhibitory concentrations (MICs) of these compounds against MRSA. For instance, in a study involving 22 clinical MRSA isolates, 3-hydrazinothis compound displayed MICs ranging from 8 to 64 µg/mL. nih.govtandfonline.com Another study reported that a quinoxaline derivative compound showed low MICs (1–4 μg/mL) against most MRSA isolates, indicating its potential as an effective treatment approach. researchgate.net Furthermore, some synthesized 3,6-dimethylquinoxaline-2(1H)-thiol derivatives have also demonstrated good activity against MRSA when compared to the standard drug, vancomycin (B549263). ejpmr.com

The following table summarizes the MIC values of a quinoxaline derivative against various MRSA strains, highlighting its potential as a potent anti-MRSA agent.

| Strain ID | MIC (µg/mL) |

| MRSA 1 | 8 |

| MRSA 2 | 16 |

| MRSA 3 | 32 |

| MRSA 4 | 64 |

| This table is for illustrative purposes and represents a range of potential MIC values based on available research. |

Activity Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

Quinoxaline derivatives have also been evaluated for their activity against Gram-negative bacteria, which are known for their intrinsic resistance to many antibiotics. Studies have shown that these compounds exhibit varying degrees of efficacy against pathogens like Escherichia coli and Pseudomonas aeruginosa. europeanreview.orgresearchgate.net

For instance, 2-chloro-3-(arylthiol)quinoxaline derivatives were found to be effective against Escherichia coli with a minimum inhibitory concentration (MIC) of 2.5 mg/mL. researchgate.net In another study, some 2-quinoxalinylhydrazono-2-pentanone derivatives showed remarkable activity against Escherichia coli. mdpi.com However, the efficacy can vary significantly between different derivatives and bacterial species. For example, the MIC of 3-hydrazinothis compound against E. coli was found to be 16 µg/ml, which was 16-fold lower than its MIC against P. aeruginosa (256 µg/ml). europeanreview.org This difference in susceptibility may be attributed to factors such as the lower outer membrane permeability of P. aeruginosa compared to E. coli. europeanreview.org

Some quinoxaline derivatives have shown limited to no significant activity against Pseudomonas aeruginosa. mdpi.com However, other studies have demonstrated the potential of certain quinoline (B57606) compounds to inhibit drug-resistant P. aeruginosa by targeting its ATP synthase. nih.gov The broad-spectrum efficacy of some derivatives against both Gram-positive and Gram-negative bacteria suggests their potential as versatile antimicrobial agents. bahrainmedicalbulletin.com

The table below presents a sample of MIC values for a quinoxaline derivative against Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 256 |

| This table is for illustrative purposes and represents a range of potential MIC values based on available research. |

Antifungal Effects Against Candida Species

In addition to their antibacterial properties, this compound and its derivatives have demonstrated significant antifungal activity, particularly against various Candida species, which are common causes of fungal infections. nih.govresearchgate.netnih.gov

One notable derivative, 3-hydrazinothis compound, has been shown to be more effective than the conventional antifungal drug Amphotericin B against most clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis. nih.govresearchgate.netnih.gov However, its effectiveness against Candida tropicalis isolates has been reported as variable. nih.govresearchgate.netnih.gov This compound also showed good efficacy against Pichia kudriavzevii and Clavispora lusitaniae. nih.govresearchgate.netnih.gov The minimum inhibitory concentrations (MICs) of 3-hydrazinothis compound against 22 clinical Candida strains were found to range from 8 to 64 µg/mL. researchgate.netnih.gov

Other synthesized quinoxaline derivatives have also exhibited antifungal properties. For example, 2-quinoxalinylhydrazono-2-pentanones displayed noteworthy activity against Candida albicans. mdpi.com The antifungal potential of these compounds highlights their promise as a basis for the development of new antifungal agents. nih.govtandfonline.com

Below is a representative table of the antifungal activity of 3-hydrazinothis compound against different Candida species compared to Amphotericin B.

| Candida Species | 3-hydrazinothis compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) |

| C. albicans | Lower than Amphotericin B | Standard |

| C. glabrata | Higher efficacy observed | Standard |

| C. parapsilosis | Higher efficacy observed | Standard |

| C. tropicalis | Variable efficacy | Standard |

| This table is for illustrative purposes and summarizes the comparative efficacy based on available research. |

Synergistic Effects with Established Antimicrobial Agents (e.g., Penicillin, Vancomycin, Thymoquinone)

A promising strategy to combat antimicrobial resistance is the use of combination therapies. This compound derivatives have shown synergistic effects when combined with established antimicrobial agents, enhancing their efficacy against resistant pathogens. nih.govresearchgate.netbjbms.org

One significant finding is the synergistic activity of 3-hydrazinothis compound with penicillin against MRSA. nih.govresearchgate.nettandfonline.comdovepress.com In these studies, the combination of the two compounds resulted in a significant reduction in the MICs of both drugs, with reductions of up to 64-fold. nih.govresearchgate.nettandfonline.com For example, penicillin alone had high MICs against MRSA (ranging from 128 to 1024 µg/mL), but when combined with 3-hydrazinothis compound, its efficacy was restored at much lower concentrations. nih.govtandfonline.com This suggests that the quinoxaline derivative can help overcome penicillin resistance in MRSA. dovepress.com

Similarly, a strong synergistic interaction has been observed between 3-hydrazinothis compound (3HL) and vancomycin against clinical MRSA isolates. bjbms.orgbjbms.org The combination led to a significant decrease in vancomycin's MIC values. bjbms.org The Fractional Inhibitory Concentration Index (FICI) for the tested isolates ranged from 0.236 to 0.5, indicating a potent synergistic effect. bjbms.org

Furthermore, the combination of 3-hydrazinothis compound and thymoquinone (B1682898) has demonstrated synergistic activity against various Candida strains. researchgate.netnih.gov This combination led to a significant reduction in the MICs of both compounds, by up to 64-fold, with FICI values below 0.5. researchgate.netnih.gov This synergistic effect is attributed to dual mechanisms, including the overproduction of reactive oxygen species.

The following table illustrates the synergistic effect of 3-hydrazinothis compound in combination with penicillin against an MRSA strain.

| Treatment | MIC of Penicillin (µg/mL) | MIC of 3-hydrazinothis compound (µg/mL) |

| Penicillin alone | 512 | - |

| 3-hydrazinothis compound alone | - | 32 |

| Combination | 32 | 4 |

| This table is for illustrative purposes and demonstrates the potential reduction in MICs based on available research. |

Elucidation of Antimicrobial Mechanisms of Action

Understanding the mechanisms by which this compound and its derivatives exert their antimicrobial effects is crucial for their development as therapeutic agents. Research suggests that these compounds employ a multi-faceted approach to kill microbial cells.

A primary mechanism of action for many quinoxaline derivatives is their ability to interact with and damage bacterial DNA. nih.govresearchgate.net Quinoxalines are known to intercalate into the DNA structure, a process that disrupts essential cellular functions like DNA replication and transcription, ultimately leading to cell death. nih.govresearchgate.net This mode of action appears to be particularly effective against Gram-positive bacteria. nih.govresearchgate.net

In addition to direct DNA interaction, quinoxaline derivatives can induce the production of reactive oxygen species (ROS) within microbial cells. nih.govresearchgate.netresearchgate.net ROS are highly reactive molecules that can cause widespread damage to cellular components, including proteins, lipids, and nucleic acids, leading to oxidative stress and cell death. bjbms.org The dual action of DNA damage and ROS production creates a potent antimicrobial effect. bjbms.org For instance, the synergistic effect of 3-hydrazinothis compound (3HL) with vancomycin against MRSA is partly attributed to the ROS production by 3HL, which adds an oxidative stress component to the bactericidal activity. bjbms.org Similarly, the combination of 3-hydrazinothis compound with thymoquinone against Candida species is thought to be synergistic due to dual ROS overproduction.

Interaction with Penicillin-Binding Protein 2a (PBP2a) in Resistant Strains

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant challenge in clinical settings due to its resistance to most β-lactam antibiotics. bjbms.org This resistance is primarily mediated by the mecA gene, which encodes for Penicillin-Binding Protein 2a (PBP2a), a transpeptidase with a low affinity for β-lactam antibiotics. bjbms.orgkau.edu.sa Consequently, the development of agents that can inhibit PBP2a or work in synergy with existing antibiotics is a critical area of research.

Recent studies have investigated the potential of this compound derivatives as inhibitors of PBP2a. In particular, 3-hydrazinothis compound (3HL) has been the subject of in silico and in vitro evaluations to determine its efficacy against MRSA. bjbms.orgcore.ac.uk Molecular docking studies have shown that 3-hydrazinothis compound can effectively bind to key sites on the PBP2a protein. core.ac.ukbjbms.org It has been proposed that the active site of PBP2a is protected by surrounding loops, but blocking an allosteric site can induce a conformational change, opening the active site and allowing for inhibition. core.ac.uk

In silico analyses revealed that 3-hydrazinothis compound interacts with both the active and allosteric sites of PBP2a. core.ac.ukbjbms.org Docking studies predicted that 3HL could bind to five identified pockets on the PBP2a structure. bjbms.org The binding affinity, while less than that of vancomycin, was significant and suggested a stable interaction with the protein. core.ac.ukresearchgate.net This interaction is thought to contribute to overcoming the structural occlusions that typically protect the PBP2a active site from β-lactams. core.ac.uk

The synergistic activity of 3-hydrazinothis compound with β-lactam antibiotics like penicillin and flucloxacillin (B1213737) has been demonstrated. kau.edu.sanih.gov The combination of 3HL with these antibiotics leads to a significant reduction in the Minimum Inhibitory Concentration (MIC) required to inhibit MRSA growth, suggesting that the quinoxaline derivative resensitizes the bacteria to conventional antibiotics. kau.edu.sa This synergistic effect is attributed to the dual action of inhibiting PBP2a and potentially other mechanisms like inducing oxidative stress through reactive oxygen species (ROS) production. core.ac.uk These findings highlight the potential of this compound derivatives as a strategy to combat β-lactam-resistant strains by targeting the PBP2a resistance mechanism. core.ac.uk

Anticancer and Antiproliferative Investigations (In Vitro Studies)

Quinoxaline derivatives have been extensively investigated for their potential as anticancer agents, demonstrating a wide range of biological activities including antiproliferative effects against various cancer cell lines. tandfonline.comresearchgate.net

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. tandfonline.comtandfonline.com Inhibition of the VEGFR-2 signaling pathway is a key strategy in cancer therapy. tandfonline.com Numerous studies have identified this compound and its derivatives as potent inhibitors of VEGFR-2. tandfonline.comnih.gov

Several series of novel quinoxaline derivatives, including tandfonline.comnih.govnih.govtriazolo[4,3-a]quinoxalines and 3-methylthis compound (B109401) derivatives, have been designed and synthesized to target VEGFR-2. tandfonline.comnih.govnih.gov In vitro enzyme assays have confirmed that many of these compounds exhibit significant VEGFR-2 inhibitory activity, with some derivatives showing potency comparable or even superior to the reference drug sorafenib (B1663141). tandfonline.comnih.govrsc.org For instance, compound 14a , a triazolo[4,3-a]quinoxaline derivative, displayed a half-maximal inhibitory concentration (IC₅₀) of 3.2 nM against VEGFR-2, which is nearly identical to that of sorafenib (IC₅₀ = 3.12 nM). nih.gov Similarly, another potent derivative, 27a , also showed an IC₅₀ of 3.2 nM. tandfonline.com Compound 11g , a quinoxaline-2(1H)-one derivative, was the most active in its series with an IC₅₀ value of 0.75 μM against VEGFR-2. rsc.org The results from VEGFR-2 inhibition assays often correlate well with the cytotoxic activity observed in cancer cell lines, suggesting that VEGFR-2 inhibition is a primary mechanism for the anticancer effects of these compounds. tandfonline.comnih.gov

Table 1: VEGFR-2 Inhibitory Activity of Selected Quinoxaline Derivatives

| Compound | Type of Derivative | VEGFR-2 IC₅₀ | Reference Drug (Sorafenib) IC₅₀ | Source(s) |

|---|---|---|---|---|

| 25d | tandfonline.comnih.govnih.govtriazolo[4,3-a]quinoxaline | 3.4 ± 0.3 nM | Not specified in text | nih.gov |

| 14a | triazolo[4,3-a]quinoxaline | 3.2 nM | 3.12 nM | nih.gov |

| 14c | triazolo[4,3-a]quinoxaline | 4.8 nM | 3.12 nM | nih.gov |

| 15d | triazolo[4,3-a]quinoxaline | 5.4 nM | 3.12 nM | nih.gov |

| 11g | quinoxaline-2(1H)-one | 0.75 µM | 1.29 µM | rsc.org |

| 27a | 3-methylquinoxaline | 3.2 nM | 3.12 nM | tandfonline.com |

| 11d | quinoxaline derivative | 62.26 nM ± 2.77 | Not specified in text | rsc.org |

| 14 | quinoxaline-3-propanamide | 0.076 µM | 0.076 µM | rsc.org |

| 23j | bis( tandfonline.comnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline | 3.7 nM | 3.12 nM | tandfonline.com |

A key characteristic of effective anticancer agents is the ability to induce apoptosis, or programmed cell death, in tumor cells. This compound derivatives have been shown to trigger apoptosis through various intrinsic and extrinsic pathways. tandfonline.comnih.gov

Treatment of cancer cell lines such as HepG2, PC-3, and MDA-MB-231 with potent quinoxaline derivatives leads to classic hallmarks of apoptosis. tandfonline.comnih.govrsc.org Flow cytometry analysis has revealed that these compounds can cause cell cycle arrest, often at the G2/M phase, and a significant increase in the sub-G1 population, which is indicative of DNA fragmentation and apoptosis. tandfonline.comnih.govnih.gov For example, compound 25d was found to arrest HepG2 cells at the G2/M phase. nih.gov Similarly, compound 14a also induced G2/M arrest and apoptosis in HepG2 cells. nih.gov

The molecular mechanism often involves the modulation of key apoptosis-regulating proteins. Studies have consistently shown that treatment with these derivatives leads to the upregulation of pro-apoptotic proteins such as Bax, caspase-3, caspase-8, and caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2. tandfonline.comnih.govrsc.org This shift in the Bax/Bcl-2 ratio is a critical event that favors apoptosis. nih.govrsc.org Compound 25d significantly increased the Bax/Bcl-2 ratio by 3.8-fold and elevated levels of caspase-3 and caspase-9. nih.gov Compound IV was also shown to upregulate p53, caspase-3, and caspase-8 while downregulating Bcl-2 in PC-3 prostate cancer cells. tandfonline.com Furthermore, compound 11d increased the Bax/Bcl-2 ratio 16.11-fold in MDA-MB-231 breast cancer cells. rsc.org The activation of effector caspases like caspase-3 is a downstream event that executes the apoptotic process. rsc.orgnih.gov

Table 2: Apoptotic Effects of Selected Quinoxaline Derivatives

| Compound | Cell Line | Effect on Cell Cycle | Modulation of Apoptotic Proteins | Source(s) |

|---|---|---|---|---|

| 25d | HepG2 | Arrest at G2/M phase | ↑ Bax/Bcl-2 ratio (3.8-fold), ↑ Caspase-3 (1.8-fold), ↑ Caspase-9 (1.9-fold) | nih.gov |

| 14a | HepG2 | Arrest at G2/M phase | ↑ Bax/Bcl-2 ratio, ↑ Caspase-3, ↑ Caspase-9 | nih.gov |

| IV | PC-3 | Arrest at S phase | ↑ p53, ↑ Caspase-3, ↑ Caspase-8, ↓ Bcl-2 | tandfonline.com |

| 11d | MDA-MB-231 | Arrest at G1 phase, ↑ Early (46.43%) & Late (31.49%) apoptosis | ↑ Bax, ↑ Caspase-8, ↑ Caspase-9, ↓ Bcl-2, ↑ Bax/Bcl-2 ratio (16.11) | rsc.org |

| 14 | MCF-7 | Arrest at G2/M, ↑ Pre-G1 phase | ↑ Caspase-3 (8.84-fold vs control), ↑ p53, ↑ Bax (4.3-fold), ↓ Bcl-2 (0.45-fold) | rsc.org |

| RZ2 | HeLa | ↑ Sub-G1 DNA fragmentation (to 27%) | ↑ DEVDase activity (Caspase-3/7) | nih.gov |

The exploration of structure-activity relationships (SAR) is crucial for optimizing the anticancer potency of quinoxaline derivatives. mdpi.comfrontiersin.org Studies have revealed that specific structural modifications to the quinoxaline scaffold can significantly influence its biological activity. mdpi.commdpi.com

Key findings from SAR studies indicate that the nature and position of substituents on the quinoxaline ring and its side chains are critical. For instance, in one series of N-(4-(quinoxalin-2-yl)amino)phenyl)substituted benzenesulfonamides, the introduction of a small electron-withdrawing group like a chloro atom into the quinoxaline ring slightly improved activity. mdpi.com Conversely, for another series, electron-donating groups such as methyl on the quinoxaline ring led to moderate activity, which was enhanced when the phenyl ring B was also substituted with an electron-donating group. mdpi.com

The linker between the quinoxaline core and other moieties also plays a vital role. An NH-CO linker at the second position was found to increase activity, whereas aliphatic linkers diminished it. mdpi.com In the design of VEGFR-2 inhibitors based on 3-methylquinoxaline, the 3-methylquinoxalin-2(1H)one moiety was found to be more effective than the 3-methylthis compound moiety. tandfonline.comnih.gov Furthermore, an amide group as a pharmacophore was more advantageous than diamide (B1670390) or hydrazide moieties. tandfonline.com The terminal hydrophobic tail is also important, with a tert-butyl group proving to be highly effective. tandfonline.com These SAR insights provide a rational basis for the future design of more potent and selective quinoxaline-based anticancer agents. mdpi.comfrontiersin.org

Induction of Apoptosis Pathways

Anti-inflammatory Activity Investigations (In Vitro Studies and Mechanistic Insights)

Quinoxaline derivatives have been recognized not only for their anticancer properties but also for significant anti-inflammatory activities. nih.govbenthamdirect.comijpsonline.com This dual activity is particularly relevant as inflammation is a critical component of tumor development. scielo.brrsc.org

The anti-inflammatory effects of this compound and its derivatives are largely attributed to their ability to modulate key inflammatory pathways and mediators. nih.govbenthamdirect.com Research has shown that these compounds can inhibit the expression and release of pro-inflammatory cytokines, which are central to the inflammatory response. ijpsonline.com

Studies involving the specific derivative 3-hydrazinothis compound have demonstrated its potent anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, a topical gel containing this compound significantly reduced inflammation. ijpsonline.comijpsonline.com The mechanism underlying this effect involves the downregulation of pro-inflammatory cytokines. Treatment with 3-hydrazinothis compound led to a noteworthy decrease in the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). ijpsonline.com In one study, the hydrogel formulation reduced TNF-α and IL-6 levels by 68% and 65%, respectively, in wound tissues. Another investigation found that the derivative exhibited anti-inflammatory effects comparable to the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802), significantly reducing TNF-α levels in vivo. ijpsonline.comijpsonline.com

The inhibitory action on these cytokines suggests that quinoxaline derivatives can target key signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a critical regulator of genes encoding pro-inflammatory cytokines. nih.gov For example, two aminoalcohol-based quinoxaline derivatives, DEQX and OAQX, were found to decrease the levels of both IL-1β and TNF-α. scielo.brscielo.br The ability of these compounds to inhibit multiple inflammatory modulators underscores their potential as a promising class of anti-inflammatory agents. nih.govbenthamdirect.com

Broader Biological Screening and Structure-Activity Relationship (SAR) Studies

This compound and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. researchgate.net The inherent structural features of the quinoxaline ring system, combined with the reactivity of the thiol group, allow for extensive chemical modifications, leading to a diverse library of compounds with varied pharmacological profiles. mdpi.com Researchers have focused on exploring these activities through broad biological screening and detailed structure-activity relationship (SAR) studies to identify key structural motifs responsible for efficacy and to guide the development of more potent therapeutic agents. mdpi.com

General Bioactivity Profiling of this compound Derivatives

Derivatives of this compound have been the subject of extensive research, revealing a broad spectrum of biological activities. These compounds are recognized for their potential in various therapeutic areas, including as antimicrobial, antifungal, anticancer, and anti-inflammatory agents. researchgate.netresearchgate.netnih.gov The flat, aromatic quinoxaline core can intercalate with DNA, a mechanism crucial for some of its cytotoxic effects against cancer cells and microbes. dovepress.com

The bioactivity profile of these derivatives is extensive:

Antimicrobial and Antifungal Activity : Quinoxaline derivatives have shown notable efficacy against various pathogens. mdpi.comwisdomlib.org For instance, 3-hydrazinothis compound has demonstrated significant antifungal activity against multiple Candida species, including Candida albicans, Candida glabrata, and Candida parapsilosis, with efficacy comparable or superior to the standard drug Amphotericin B in some cases. nih.gov This same derivative, when used in combination with penicillin, was found to restore the antibiotic's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating a synergistic relationship. dovepress.com Other derivatives have been effective against pathogens like Escherichia coli and have shown broad-spectrum antifungal properties. wisdomlib.org

Anticancer Activity : A significant area of investigation for this compound derivatives is their potential as anticancer agents. researchgate.net Studies have shown that these compounds can exert their effects through various mechanisms, including the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), which is critical for tumor angiogenesis. Certain wisdomlib.orgCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]quinoxaline derivatives, synthesized from quinoxaline-thiol precursors, have been identified as potent DNA intercalators and Topoisomerase II inhibitors, showing significant cytotoxic activity against human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and HepG2 (liver). researchgate.netnih.gov

Anticonvulsant Activity : The fusion of a triazole ring to the quinoxaline scaffold has yielded compounds with promising anticonvulsant properties. nih.gov Novel wisdomlib.orgCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]quinoxaline derivatives synthesized from a quinoxaline-4-thiol intermediate were evaluated, with some showing significant anticonvulsant activity in preclinical models. nih.gov

Anti-inflammatory and Antioxidant Activity : Researchers have also synthesized quinoxaline derivatives that exhibit both anti-inflammatory and antioxidant properties. unav.edu Some of these compounds have shown significant inhibition of lipoxygenase, an enzyme involved in inflammatory pathways, and have demonstrated important radical scavenging activities. unav.edu

The diverse biological activities of these derivatives are summarized in the table below.

Table 1: Bioactivity Profile of Selected this compound Derivatives

| Derivative Class | Biological Activity | Summary of Findings | References |

|---|---|---|---|

| 3-Hydrazinothis compound | Antifungal | Demonstrated high efficacy against various clinical isolates of Candida species, in some cases exceeding that of Amphotericin B. | nih.gov |

| 3-Hydrazinothis compound | Antibacterial (Synergy) | Restored the efficacy of penicillin against MRSA strains, suggesting a dual mechanism of action. | dovepress.com |

| 3-Methylquinoxaline Derivatives | Anticancer | Act as potent VEGFR-2 inhibitors, crucial for halting tumor growth and angiogenesis. Some compounds showed higher potency than the established drug sorafenib. | |

| wisdomlib.orgCurrent time information in Bangalore, IN.researchgate.netTriazolo[4,3-a]quinoxalines | Anticancer | Act as DNA intercalators and Topoisomerase II inhibitors, with several derivatives showing high cytotoxicity against multiple human cancer cell lines. | nih.gov |

| wisdomlib.orgCurrent time information in Bangalore, IN.researchgate.netTriazolo[4,3-a]quinoxaline Derivatives | Anticonvulsant | Select derivatives showed significant anticonvulsant activity in metrazol-induced convulsion models. | nih.gov |

| General Quinoxaline Derivatives | Anti-inflammatory & Antioxidant | Compounds showed promising in vitro inhibition of soybean lipoxygenase and significant radical scavenging properties. | unav.edu |

Influence of Substituent Effects on Biological Efficacy

The biological efficacy of this compound derivatives is profoundly influenced by the nature and position of various substituents on the quinoxaline core and the thiol group. Structure-activity relationship (SAR) studies have been instrumental in elucidating these effects, providing a roadmap for designing more potent and selective compounds. mdpi.com

Key SAR insights include: